molecular formula C5H7F2N3 B7882674 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]methanamine

1-[1-(difluoromethyl)-1H-pyrazol-5-yl]methanamine

Cat. No.: B7882674
M. Wt: 147.13 g/mol
InChI Key: DVGFWZMXIQYARU-UHFFFAOYSA-N
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Description

1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]methanamine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]methanamine typically involves the difluoromethylation of a pyrazole precursor. One common method is the reaction of 1H-pyrazole with difluoromethylating agents under specific conditions. For example, the difluoromethylation can be achieved using difluoromethyl sulfone or difluoromethyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as nickel or palladium, can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors through hydrogen bonding and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

  • 1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]methanamine
  • 1-[1-(Difluoromethyl)-1H-pyrazol-4-yl]methanamine

Comparison: 1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]methanamine is unique due to its specific substitution pattern on the pyrazole ring. This substitution can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

[2-(difluoromethyl)pyrazol-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3/c6-5(7)10-4(3-8)1-2-9-10/h1-2,5H,3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGFWZMXIQYARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)C(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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